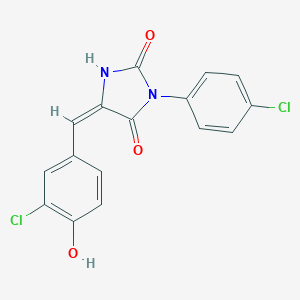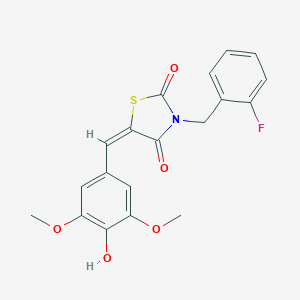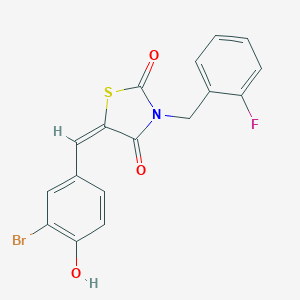![molecular formula C12H17NO2S B305783 N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C12H17NO2S, and is commonly referred to as DMSA. In
作用機序
The mechanism of action of DMSA involves its ability to chelate metal ions in the body. This process involves the binding of DMSA to metal ions, which then form a complex that can be excreted from the body. DMSA has been found to be particularly effective in removing toxic metals such as lead and mercury.
Biochemical and Physiological Effects:
DMSA has been found to have a number of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, leading to a reduction in toxicity. DMSA has also been found to have antioxidant properties, meaning that it can protect cells from damage caused by free radicals. Additionally, DMSA has been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain conditions.
実験室実験の利点と制限
DMSA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been extensively studied and its properties are well understood. However, there are also some limitations to its use. DMSA can be toxic in high doses, and care must be taken when handling it. Additionally, its chelating properties can interfere with the results of certain lab experiments, and researchers must be aware of this when designing their experiments.
将来の方向性
There are a number of future directions for research on DMSA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for DMSA in cancer patients. Additionally, research is needed to better understand the mechanism of action of DMSA and its effects on the body. This could lead to the development of new treatments for a variety of conditions, including heavy metal poisoning and cancer.
合成法
The synthesis of DMSA involves the reaction of 3,4-dimethylphenylamine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure DMSA. This synthesis method has been widely used in the production of DMSA for scientific research purposes.
科学的研究の応用
DMSA has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to have chelating properties, meaning that it can bind to metal ions in the body and remove them. This has led to its use in the treatment of heavy metal poisoning, such as lead and mercury poisoning. DMSA has also shown promise in the treatment of certain cancers, as it has been found to inhibit the growth of cancer cells.
特性
製品名 |
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H17NO2S/c1-9-3-4-11(7-10(9)2)13-12(15)8-16-6-5-14/h3-4,7,14H,5-6,8H2,1-2H3,(H,13,15) |
InChIキー |
MNZKLSNFRAHYPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCCO)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)



![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)